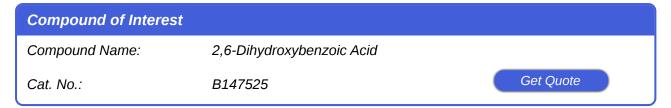


Spectroscopic Profile of 2,6-Dihydroxybenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-Dihydroxybenzoic acid** (γ-resorcylic acid), a significant phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,6-Dihydroxybenzoic acid** are summarized in the tables below, providing a clear reference for its structural features.

¹H NMR Data

The proton NMR spectrum provides insight into the hydrogen environments within the molecule. The data presented was obtained in a DMSO-d₆ solvent.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 (very broad)	singlet	1H	Carboxylic Acid (- COOH)
9.89	singlet	2H	Phenolic Hydroxyls (- OH)
7.15	triplet	1H	H-4
6.35	doublet	2H	H-3, H-5

Table 1: ¹H NMR spectroscopic data for **2,6-Dihydroxybenzoic acid** in DMSO-d₆.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data was acquired in a DMSO- d_6 solvent.

Chemical Shift (δ) ppm	Assignment
171.8	-СООН
159.0	C-2, C-6
132.8	C-4
107.9	C-3, C-5
101.3	C-1

Table 2: 13C NMR spectroscopic data for 2,6-Dihydroxybenzoic acid in DMSO-d6.

Infrared (IR) Spectroscopy Data

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies. The data below corresponds to a solid-state (KBr pellet) measurement.



Wavenumber (cm⁻¹)	Intensity	Assignment
3400-2500 (broad)	Strong	O-H stretch (Carboxylic acid)
3230	Strong	O-H stretch (Phenolic)
1655	Strong	C=O stretch (Carboxylic acid)
1610, 1585, 1475	Medium	C=C stretch (Aromatic ring)
1380	Medium	O-H bend (Phenolic)
1250	Strong	C-O stretch (Carboxylic acid)
1150	Strong	C-O stretch (Phenolic)
770	Strong	C-H bend (Aromatic)

Table 3: Key IR absorption bands for **2,6-Dihydroxybenzoic acid**.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

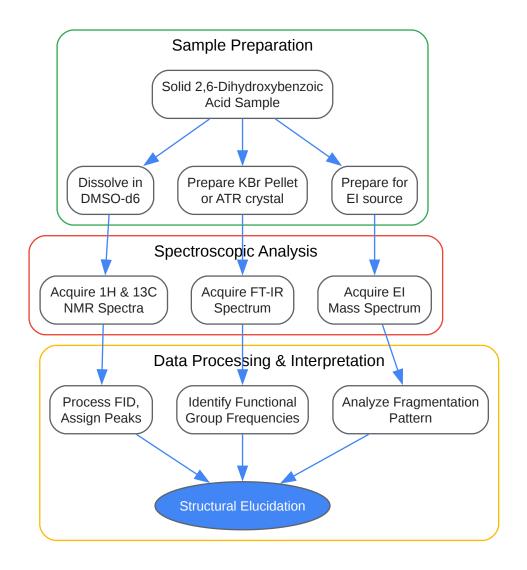
m/z	Relative Intensity (%)	Proposed Fragment
154	65	[M]+ (Molecular Ion)
136	100	[M - H ₂ O] ⁺
108	80	[M - H ₂ O - CO] ⁺
80	40	[C ₆ H ₄ O] ⁺
52	35	[C4H4] ⁺

Table 4: Major fragmentation peaks from the Electron Ionization (EI) Mass Spectrum of **2,6-Dihydroxybenzoic acid**.[1]

Experimental Workflow Visualization



The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like **2,6-Dihydroxybenzoic acid**.



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Caption: Generalized workflow for the spectroscopic analysis of **2,6-Dihydroxybenzoic acid**.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of approximately 5-10 mg of **2,6-Dihydroxybenzoic acid** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds to ensure quantitative integration.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground 2,6Dihydroxybenzoic acid is mixed with ~100 mg of dry potassium bromide (KBr) powder. The
 mixture is then compressed under high pressure using a hydraulic press to form a thin,
 transparent pellet.
- Instrumentation: The analysis is performed using an FT-IR spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from



the sample spectrum to remove contributions from atmospheric CO2 and water vapor.

Mass Spectrometry (MS)

- Sample Introduction: For Electron Ionization (EI), the solid sample is typically introduced via a direct insertion probe. The probe is heated to volatilize the sample directly into the ion source.
- Instrumentation: A mass spectrometer equipped with an EI source is used, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.
- Ionization and Fragmentation: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization to form a molecular ion (M+) and induces extensive fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Interpretation: The resulting mass spectrum plots the relative abundance of ions
 against their m/z values. The peak with the highest m/z often corresponds to the molecular
 ion, confirming the molecular weight. The fragmentation pattern provides a "fingerprint" that
 is characteristic of the molecule's structure.

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References

- 1. Benzoic acid, 2,6-dihydroxy- [webbook.nist.gov]
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